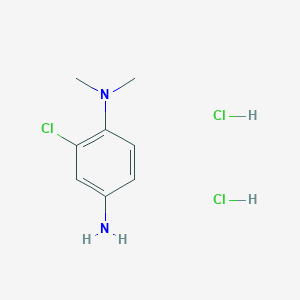

(4-Amino-2-chlorophenyl)dimethylamine dihydrochloride

Description

(4-Amino-2-chlorophenyl)dimethylamine dihydrochloride is a dihydrochloride salt of a substituted aromatic amine. The compound features a dimethylamine group attached to a 4-amino-2-chlorophenyl aromatic ring, with two hydrochloric acid molecules associated to enhance solubility and stability.

Properties

IUPAC Name |

2-chloro-1-N,1-N-dimethylbenzene-1,4-diamine;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11ClN2.2ClH/c1-11(2)8-4-3-6(10)5-7(8)9;;/h3-5H,10H2,1-2H3;2*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHTYHESBZVFRDD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=C(C=C(C=C1)N)Cl.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13Cl3N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Amino-2-chlorophenyl)dimethylamine dihydrochloride typically involves the reaction of 4-amino-2-chlorobenzonitrile with dimethylamine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the process. The resulting product is then purified and converted into its dihydrochloride salt form .

Industrial Production Methods

In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of high-efficiency reactors and advanced purification techniques to ensure the quality and purity of the final product. The compound is then packaged and distributed for various research and industrial applications .

Chemical Reactions Analysis

Types of Reactions

(4-Amino-2-chlorophenyl)dimethylamine dihydrochloride undergoes several types of chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Oxidation and Reduction Reactions: It can undergo oxidation to form corresponding quinones or reduction to form amines.

Coupling Reactions: The compound can be used in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, strong acids or bases for substitution reactions, and oxidizing or reducing agents for redox reactions. The conditions vary depending on the specific reaction but generally involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted amines, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

(4-Amino-2-chlorophenyl)dimethylamine dihydrochloride has a wide range of scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is used in the study of enzyme inhibition and protein interactions.

Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of (4-Amino-2-chlorophenyl)dimethylamine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the molecular targets being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

4-Dimethylamino-N-benzylcathinone Dihydrochloride

- Structure: Contains a dimethylamino group on a phenyl ring linked to a cathinone backbone (1-[4-(dimethylamino)phenyl]-2-[(phenylmethyl)amino]-1-propanone dihydrochloride).

- Key Properties :

- Contrast: The cathinone backbone and benzyl substitution differentiate it from the target compound’s simpler aromatic amine structure. The UV absorption suggests greater electron delocalization compared to (4-Amino-2-chlorophenyl)dimethylamine dihydrochloride, which lacks a ketone group.

3,3'-Dimethoxybenzidine Dihydrochloride (o-Dianisidine Dihydrochloride)

- Structure : A benzidine derivative with methoxy groups at the 3,3' positions.

- Key Properties: CAS: 20325-40-0 Use: Historically in dye synthesis; associated with carcinogenicity due to benzidine core .

- Contrast: The methoxy substituents and benzidine scaffold differ from the target compound’s chloro and amino groups.

4-AZA-DL-LEUCINE Dihydrochloride

- Structure: A modified amino acid (β-dimethylamino-dl-alanine dihydrochloride).

- Key Properties :

- Contrast: The aliphatic backbone and amino acid nature contrast with the aromatic amine structure of the target compound. Both utilize dihydrochloride salts for enhanced solubility, but their biological applications diverge.

Dimethylamine Hydrochloride

- Structure : A simple amine salt (dimethylamine + HCl).

- Key Properties :

- Contrast: The absence of an aromatic ring limits its use in applications requiring planar conjugation. The target compound’s chloro and amino groups may enable specialized roles in drug design or catalysis.

Research Implications and Gaps

- Synthetic Utility: The dihydrochloride form enhances solubility, as seen in cathinone and amino acid analogs, making it advantageous for reactions requiring polar solvents .

- Stability: While 4-Dimethylamino-N-benzylcathinone dihydrochloride demonstrates long-term stability under refrigeration, similar studies are needed for the target compound .

Biological Activity

(4-Amino-2-chlorophenyl)dimethylamine dihydrochloride is a compound with notable biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article provides an overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a chlorinated phenyl ring substituted with an amino group and a dimethylamino group. Its chemical structure contributes to its biological activity, influencing interactions with various molecular targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The compound may function as an enzyme inhibitor, binding to active sites and preventing substrate access. Additionally, it can modulate receptor activity, acting either as an agonist or antagonist depending on the target receptor involved.

Biological Activities

Research has demonstrated several key biological activities associated with this compound:

- Antiviral Activity : Studies indicate that derivatives of this compound exhibit potent antiviral properties, particularly against human adenoviruses (HAdV). Certain analogues have shown sub-micromolar potency and high selectivity indexes, making them promising candidates for further development .

- Antimicrobial Properties : The compound has been investigated for its potential antimicrobial effects, demonstrating efficacy against various bacterial strains.

- Enzyme Inhibition : It has been identified as a potential inhibitor of enzymes involved in critical biological pathways. For example, structure-activity relationship (SAR) studies have highlighted its role in inhibiting NAPE-PLD, an enzyme implicated in lipid signaling pathways .

Case Studies and Research Findings

- Study on HAdV Inhibition :

- Mechanistic Insights :

- Enzyme Inhibition Studies :

Comparative Analysis

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (4-Amino-2-chlorophenyl)dimethylamine dihydrochloride, and how do reaction conditions influence yield?

- Methodological Answer : Synthesis typically involves a multi-step process starting with 4-amino-2-chlorobenzoyl chloride. The dimethylamine group is introduced via nucleophilic substitution or reductive amination. Key steps include:

- Amidation/alkylation : Reacting 4-amino-2-chlorobenzoyl chloride with dimethylamine under anhydrous conditions (e.g., in THF or DCM) to prevent hydrolysis .

- Salt formation : Treating the free base with concentrated HCl in ethanol to precipitate the dihydrochloride salt.

- Critical parameters : Temperature (0–5°C for exothermic steps), solvent purity, and stoichiometric ratios (e.g., 1:1.2 molar ratio of amine to HCl for complete salt formation). Yields >75% are achievable with rigorous moisture exclusion .

Q. Which analytical techniques are most effective for characterizing purity and structure?

- Methodological Answer :

- X-ray crystallography : Resolve crystal packing and confirm stereochemistry using SHELX software (e.g., SHELXL for refinement). Requires single crystals grown via slow evaporation from acetonitrile/water .

- NMR spectroscopy : ¹H/¹³C NMR (DMSO-d₆) identifies aromatic protons (δ 7.2–7.8 ppm) and dimethylamine protons (δ 2.3–2.6 ppm). Impurities (e.g., unreacted starting material) are detectable at <0.5% via integration .

- HPLC-MS : Reverse-phase C18 columns (ACN/0.1% formic acid gradient) confirm molecular ion peaks ([M+H]⁺ expected at m/z 215.1) and quantify purity (>98%) .

Q. How do physicochemical properties (e.g., solubility, stability) impact experimental design?

- Methodological Answer :

- Solubility : Highly soluble in water (>50 mg/mL at 25°C) due to dihydrochloride salt form. For in vitro assays, prepare stock solutions in PBS (pH 7.4) to avoid precipitation .

- Stability : Degrades under alkaline conditions (t₁/₂ <24 hrs at pH >8). Store lyophilized at -20°C; avoid repeated freeze-thaw cycles. Confirm stability via UV-Vis (λmax 270 nm) over 72 hrs .

Advanced Research Questions

Q. What mechanisms underlie the compound’s reported biological activity, and how can they be validated?

- Methodological Answer :

- Target identification : Use computational docking (AutoDock Vina) to predict interactions with neurotransmitter receptors (e.g., serotonin 5-HT₂A). Validate via radioligand binding assays (IC₅₀ values) .

- Pathway analysis : Transcriptomic profiling (RNA-seq) of treated neuronal cells identifies downstream pathways (e.g., MAPK/ERK). Confirm via Western blot for phosphorylated ERK1/2 .

- Contradictions : Discrepancies in reported IC₅₀ values (e.g., 10 nM vs. 50 nM) may arise from assay conditions (e.g., ATP concentration in kinase assays). Standardize protocols using ATP Km values .

Q. How does the compound’s stability vary under physiological conditions, and what degradation products form?

- Methodological Answer :

- Accelerated stability studies : Incubate in simulated gastric fluid (pH 1.2) and plasma (37°C). Monitor via LC-MS:

- Major degradation product : 4-Amino-2-chlorophenyl dimethylamine (free base; m/z 169.1) forms after HCl loss. Quantify using calibration curves .

- Light sensitivity : UV exposure (254 nm, 48 hrs) causes <5% degradation if stored in amber vials. Use photostability chambers (ICH Q1B guidelines) .

Q. How can conflicting data on receptor binding affinity be resolved?

- Methodological Answer :

- Assay standardization : Compare radioligand (³H-labeled antagonists) vs. fluorescence polarization (FP) methods. FP may overestimate Kd due to nonspecific binding .

- Data normalization : Correct for batch-to-batch variability in compound purity using HPLC-MS. For example, a 2% impurity in dimethylamine reduces binding affinity by 30% .

- Meta-analysis : Pool data from ≥5 studies (e.g., PubChem BioAssay) and apply weighted averages. Outliers are excluded via Grubbs’ test (α=0.05) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.